molecular formula C9H5F3N2O B12319265 7-(trifluoromethyl)-4aH-quinoxalin-2-one

7-(trifluoromethyl)-4aH-quinoxalin-2-one

Cat. No.: B12319265
M. Wt: 214.14 g/mol
InChI Key: ACWHJHDGDDVBPB-UHFFFAOYSA-N
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Description

7-(Trifluoromethyl)-4aH-quinoxalin-2-one is a heterocyclic compound featuring a quinoxaline core with a trifluoromethyl group at the 7th position

Chemical Reactions Analysis

Types of Reactions: 7-(Trifluoromethyl)-4aH-quinoxalin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives with additional functional groups, while substitution reactions can introduce various substituents at the trifluoromethyl position.

Scientific Research Applications

Chemistry: In chemistry, 7-(trifluoromethyl)-4aH-quinoxalin-2-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds .

Biology: The compound has shown potential in biological studies, particularly in the development of antimicrobial agents. Derivatives of this compound have demonstrated significant activity against various bacterial and fungal strains .

Medicine: In medicinal chemistry, this compound is investigated for its potential as an antituberculosis agent. Some derivatives have shown promising results in inhibiting Mycobacterium smegmatis .

Industry: The compound is also explored for its applications in the agrochemical industry, where it can be used to develop new pesticides and herbicides due to its stability and bioactivity .

Comparison with Similar Compounds

Properties

Molecular Formula

C9H5F3N2O

Molecular Weight

214.14 g/mol

IUPAC Name

7-(trifluoromethyl)-4aH-quinoxalin-2-one

InChI

InChI=1S/C9H5F3N2O/c10-9(11,12)5-1-2-6-7(3-5)14-8(15)4-13-6/h1-4,6H

InChI Key

ACWHJHDGDDVBPB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=NC(=O)C=NC21)C(F)(F)F

Origin of Product

United States

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